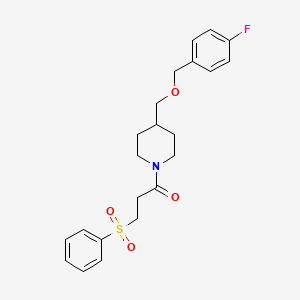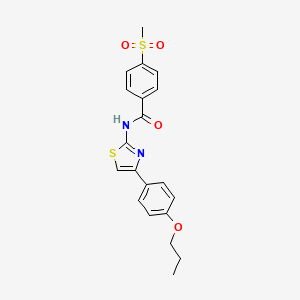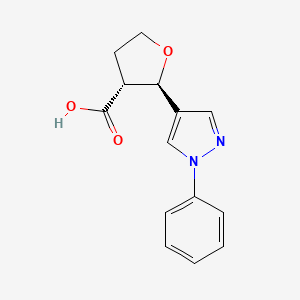![molecular formula C15H18FN3O B2924340 N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide CAS No. 1252532-94-7](/img/structure/B2924340.png)
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain that regulates neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
As mentioned earlier, N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels can lead to reduced neuronal excitability and potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has been shown to increase GABA levels in various regions of the brain, including the cortex, hippocampus, and striatum. This increase in GABA levels has been associated with reduced seizure activity in animal models of epilepsy. N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has also been shown to reduce alcohol consumption and withdrawal symptoms in animal models of addiction. In addition, N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has been shown to have cognitive enhancing effects in healthy individuals, potentially through its modulation of GABAergic neurotransmission.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide in lab experiments is its selectivity for GABA-AT inhibition, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, particularly epilepsy and addiction. Another area of interest is its cognitive enhancing effects and potential use as a nootropic. Further research is also needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide and its potential limitations in clinical use.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide can be synthesized using a multi-step process starting from cyclopentanone. The first step involves the conversion of cyclopentanone to 1-cyanocyclopentane using a cyanation reaction. The resulting product is then treated with methylamine and 2-fluoroaniline to form the desired N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide compound.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas of research include epilepsy, addiction, anxiety, and depression. N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide has also been investigated for its cognitive enhancing effects in healthy individuals.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-fluoro-N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-19(13-7-3-2-6-12(13)16)10-14(20)18-15(11-17)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZQXZNLAUJDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)




![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924275.png)
![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)
![Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide](/img/structure/B2924278.png)
